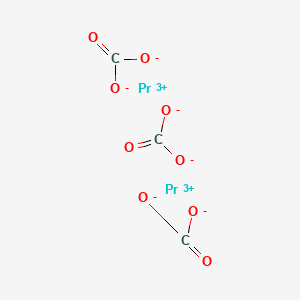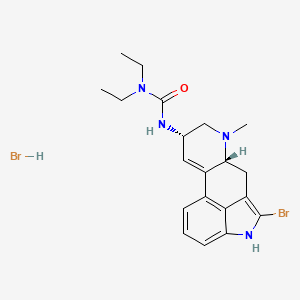![molecular formula C28H45ClN4O11S4 B15287525 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenothiazine core: This step involves the cyclization of appropriate precursors to form the phenothiazine structure.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the desired position.
Alkylation: The chlorinated phenothiazine is reacted with a suitable alkylating agent to introduce the propyl group.
Piperazine coupling: The alkylated phenothiazine is then coupled with piperazine to form the piperazinyl derivative.
Esterification: The piperazinyl derivative is esterified with 4-aminobutanoic acid to form the final compound.
Methanesulfonic acid addition: The final step involves the addition of methanesulfonic acid to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or primary amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives and modified piperazine rings.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects. Additionally, the compound may modulate other signaling pathways, including those involving serotonin and histamine receptors.
Comparison with Similar Compounds
Similar Compounds
Perphenazine: Another phenothiazine derivative with antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid is unique due to its specific substitution pattern and the presence of the 4-aminobutanoate group
Properties
Molecular Formula |
C28H45ClN4O11S4 |
|---|---|
Molecular Weight |
777.4 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid |
InChI |
InChI=1S/C25H33ClN4O2S.3CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;3*1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;3*1H3,(H,2,3,4) |
InChI Key |
RAPOJEWMDOEHED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


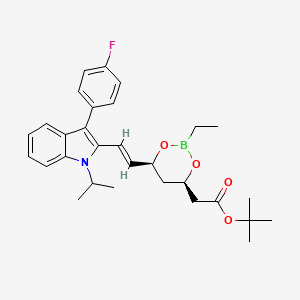
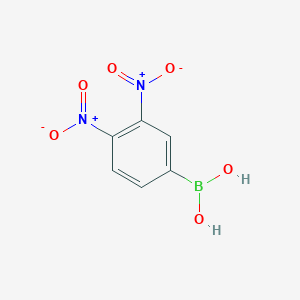
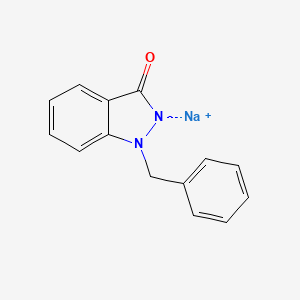
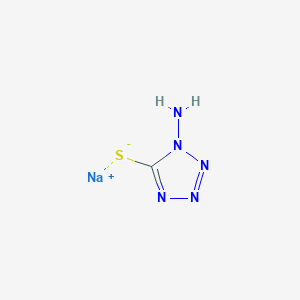
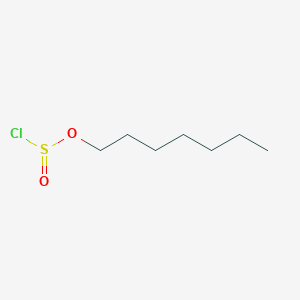
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
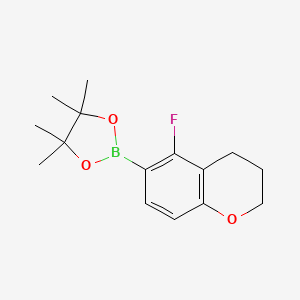
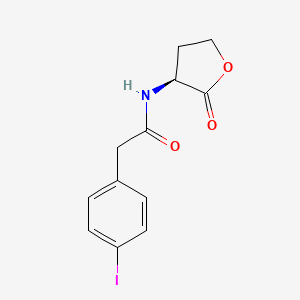
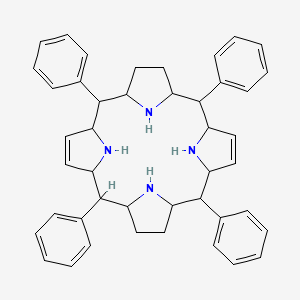

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
